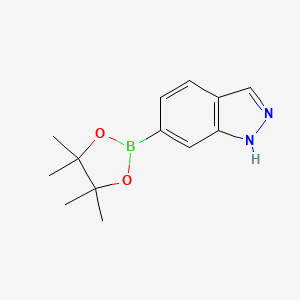

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 937049-58-6) is a boronic ester-functionalized indazole derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. The indazole core provides a rigid aromatic scaffold, while the pinacol boronate group enables efficient coupling with aryl halides under palladium catalysis . This compound has been employed in pharmaceutical research for constructing kinase inhibitors and other bioactive molecules, leveraging its compatibility with late-stage functionalization strategies .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZPHAJTNZBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006636 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861905-87-5, 937049-58-6 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the borylation of an appropriate indazole precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as crystallization, distillation, and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a wide range of applications in scientific research:

Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biomolecules, leading to the formation of reversible covalent bonds. This interaction can modulate the activity of enzymes and receptors, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Key Differences :

- Reactivity : The 6-position (target compound) balances steric and electronic effects, enabling efficient coupling with diverse aryl halides . In contrast, the 4-substituted analog (CAS: 885618-33-7) shows reduced yield in sterically demanding reactions due to proximity to the indazole nitrogen .

- Synthetic Utility: The 7-substituted amino derivative (MFCD27936637) is tailored for medicinal chemistry, where the NH₂ group facilitates hydrogen bonding with biological targets .

Alkyl-Substituted Derivatives

Alkyl groups on the indazole ring modulate lipophilicity and metabolic stability:

Key Differences :

- Stability : The 5-methyl analog minimizes protodeboronation, a common side reaction in acidic conditions .

- Biological Interactions : 1,3-Dimethyl substitution (CAS: 1300582-61-9) enhances blood-brain barrier penetration, making it suitable for neuropharmaceuticals .

Functionalized Derivatives

Specialized analogs incorporate heterocycles or protective groups:

Key Differences :

- Protection Strategies : The THP-protected derivative (CAS: 1158680-98-8) prevents unwanted N-alkylation in multi-step syntheses .

- Multifunctionality: The 3-amino-7-boronate derivative enables sequential cross-coupling and amide bond formation .

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior coupling efficiency compared to analogs:

- Yield : Achieves 40–62% yield in Suzuki reactions with aryl halides, outperforming 4-substituted analogs (17–40% yield) .

- Scope : Compatible with electron-deficient and sterically hindered partners, whereas 7-substituted derivatives require optimized conditions due to electronic deactivation .

Physicochemical Properties

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS Number: 937049-58-6) is a boron-containing compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

- Molecular Formula : C13H17BN2O2

- Molecular Weight : 244.1 g/mol

- Structure : The compound features a dioxaborolane moiety attached to an indazole ring, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromoindazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is performed in an inert atmosphere using N,N-dimethylformamide (DMF) at elevated temperatures .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a PKMYT1 inhibitor. PKMYT1 is a kinase involved in cell cycle regulation and DNA damage response. Inhibition of PKMYT1 has been associated with potential therapeutic effects in certain cancers.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of PKMYT1 inhibition. For instance:

- Compound RP-6306 , a related structure identified through structure-based drug design, showed significant potency against PKMYT1 with IC50 values in the low micromolar range .

Case Studies and Research Findings

Research findings indicate that compounds similar to this compound can effectively inhibit tumor growth in preclinical models. A notable study highlighted the following:

| Compound | IC50 (μM) | Cell Line Tested | Effect |

|---|---|---|---|

| RP-6306 | 0.69 | CCNE1-amplified tumors | Significant growth inhibition |

| Analog 22 | 0.011 | Various cancer cell lines | Enhanced potency compared to parent compound |

These findings underscore the potential of this class of compounds as targeted therapies for specific cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cell cycle checkpoints via PKMYT1 inhibition. This leads to unscheduled mitosis and increased susceptibility to DNA damage in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.